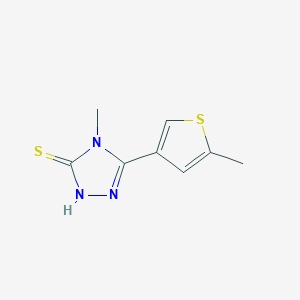

4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-methyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-5-3-6(4-13-5)7-9-10-8(12)11(7)2/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHTUWVJDPAIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395024 | |

| Record name | 4-Methyl-5-(5-methylthiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588685-90-9 | |

| Record name | 4-Methyl-5-(5-methylthiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements.

化学反应分析

Types of Reactions

4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and disulfides.

Substitution: Various substituted triazole derivatives.

科学研究应用

Agricultural Applications

Fungicidal Activity

One of the primary applications of 4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is as a fungicide. Its triazole structure is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Several studies have demonstrated its effectiveness against various plant pathogens:

| Pathogen | Effectiveness | Reference |

|---|---|---|

| Fusarium spp. | High inhibition rates | |

| Botrytis cinerea | Significant growth reduction | |

| Rhizoctonia solani | Effective at low concentrations |

Field trials have shown that crops treated with this compound exhibit improved resistance to fungal infections, leading to higher yields and better quality produce.

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Its mechanism involves disrupting cellular processes in bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest potential uses in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Material Science Applications

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in various metal substrates. Its thiol group can form protective layers on metal surfaces, significantly reducing corrosion rates:

Laboratory tests have confirmed that coatings containing this compound provide long-lasting protection against corrosive environments.

Case Studies

-

Agricultural Field Trials

A series of field trials conducted on tomato plants showed that applying this compound reduced the incidence of blight by over 60% compared to untreated controls. The study highlighted the compound's potential as an eco-friendly alternative to traditional fungicides. -

Pharmaceutical Development

In a study aimed at discovering new antifungal agents, researchers synthesized derivatives of this compound and tested their efficacy against clinical isolates of Candida species. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound. -

Corrosion Studies

A research project focusing on the application of this compound as a corrosion inhibitor for oil pipelines demonstrated a significant decrease in corrosion rates over a six-month period when used in conjunction with standard protective measures.

作用机制

The mechanism of action of 4-methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity .

相似化合物的比较

Structural Features :

- The 1,2,4-triazole ring provides a planar, aromatic scaffold conducive to π-π stacking and hydrogen bonding.

- The thiol group enables thiol-disulfide exchange reactions, metal coordination, and antioxidant activity.

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Antioxidant Activity

- Electron-Donating Groups: Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibit enhanced DPPH• and ABTS•+ radical scavenging due to -NH₂ and -SH groups, which donate electrons to neutralize radicals .

- Methylthienyl Substituent: The target compound’s 5-methylthienyl group may moderately enhance antioxidant activity compared to electron-withdrawing substituents (e.g., -NO₂ in ), though direct data are lacking.

- Pyrazole-Triazole Hybrids : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-triazole-3-thiol show moderate antiradical activity (e.g., 30–40% DPPH inhibition at 100 µM) .

生物活性

4-Methyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, anticancer, and antioxidant activities based on recent research findings.

The chemical formula for this compound is C₈H₉N₃S₂, with a molecular weight of 211.31 g/mol. It has been characterized by various physical properties including:

- Boiling Point : 299.7 ± 42.0 °C (predicted)

- Density : 1.44 ± 0.1 g/cm³ (predicted)

- pKa : 8.92 ± 0.20 (predicted) .

Anti-inflammatory Activity

Compounds containing the triazole moiety have been reported to exhibit significant anti-inflammatory effects. Research indicates that derivatives of triazoles can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). For example, in studies involving various triazole derivatives, notable reductions in inflammatory markers were observed, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In particular:

- Melanoma IGR39 : The compound displayed significant cytotoxicity.

- Triple-negative breast cancer (MDA-MB-231) : It showed selective toxicity towards cancer cells while maintaining low cytotoxicity against normal cells .

The effectiveness of this compound was assessed using the MTT assay, revealing that it inhibits cell proliferation and migration in cancer models.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that it can reduce oxidative stress markers in various biological systems, contributing to its potential as a protective agent against oxidative damage .

Table of Biological Activities

| Activity Type | Target Cells/Conditions | Key Findings |

|---|---|---|

| Anti-inflammatory | Macrophages (LPS-induced) | Inhibition of TNF-α and IL-6 production |

| Anticancer | Melanoma IGR39, MDA-MB-231 | Significant cytotoxicity; selective towards cancer cells |

| Antioxidant | Various biological systems | Reduction of oxidative stress markers |

Detailed Research Findings

- In Vivo Models : In carrageenan-induced edema models, triazole derivatives exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs .

- Mechanism of Action : The inhibition of NF-kB transcription factors was noted as a key mechanism through which these compounds exert their anti-inflammatory effects .

- Cytotoxicity Profiles : The synthesized derivatives showed varying degrees of cytotoxicity with IC50 values indicating potential for further development as anticancer agents .

常见问题

Advanced Research Question

- Molecular Docking : Simulates interactions with target proteins (e.g., fungal CYP51, bacterial dihydrofolate reductase) using software like AutoDock Vina to predict binding affinities .

- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, logP) to prioritize compounds with drug-like profiles .

- DFT Calculations : Quantum chemical models (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, correlating with observed bioactivity .

How can researchers optimize reaction yield and purity using design of experiments (DoE)?

Advanced Research Question

- Factor Screening : Variables like solvent polarity (e.g., methanol vs. DMF), temperature (80–120°C), and reaction time are tested via fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Central composite design optimizes conditions (e.g., 24-hour reflux in ethanol yields >85% purity) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

What methodologies resolve discrepancies between theoretical predictions and experimental bioactivity data?

Advanced Research Question

- Validation Assays : Re-testing in multiple biological models (e.g., murine infection models) to rule out assay-specific artifacts .

- Synchrotron Crystallography : Resolving ligand-protein co-crystal structures to validate docking poses .

- QSAR Modeling : Building regression models to refine computational predictions using experimental IC₅₀/MIC datasets .

How does modifying the thiol group affect the compound's physicochemical and biological properties?

Advanced Research Question

- S-Alkylation : Introducing alkyl/aryl groups via nucleophilic substitution (e.g., with chloroacetate) enhances lipophilicity (logP ↑), improving membrane permeability .

- Mannich Bases : Adding aminoalkyl groups (e.g., morpholine derivatives) modulates solubility and targets intracellular pathogens .

- Chelation Studies : Thiol-metal complexes (e.g., Cu²⁺, Zn²⁺) are synthesized and tested for enhanced antimicrobial or anticancer activity .

What are the best practices for validating the compound's stability under laboratory storage conditions?

Advanced Research Question

- Accelerated Stability Testing : Storing samples at 40°C/75% RH for 4 weeks and analyzing via HPLC to detect degradation products .

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for light-sensitive derivatives .

- Cryopreservation : Long-term storage at −20°C under inert gas (N₂) prevents oxidation of the thiol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。